![molecular formula C13H11N3O4 B5764471 1-hydroxy-2-(3-nitrophenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one](/img/structure/B5764471.png)
1-hydroxy-2-(3-nitrophenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Overview
Description
1-hydroxy-2-(3-nitrophenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a heterocyclic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-(3-nitrophenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable benzimidazole derivative followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid or nitric acid for nitration and bases like sodium hydroxide for hydroxylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-2-(3-nitrophenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-hydroxy-2-(3-nitrophenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-hydroxy-2-(3-nitrophenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxy-3-nitrophenyl)acetic acid
- 1-hydroxy-2-(4-nitrophenyl)benzimidazole
- 3-nitrobenzimidazole derivatives
Uniqueness
1-hydroxy-2-(3-nitrophenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
1-hydroxy-2-(3-nitrophenyl)-6,7-dihydro-5H-benzimidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-11-6-2-5-10-12(11)14-13(15(10)18)8-3-1-4-9(7-8)16(19)20/h1,3-4,7,18H,2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUVWDRHFBIXHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(N2O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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